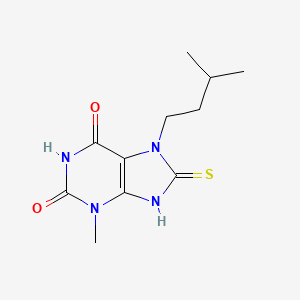

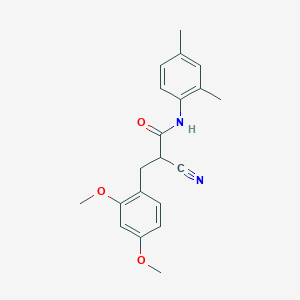

7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

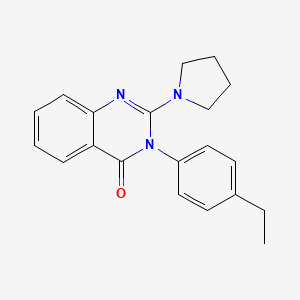

7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 6-thioguanine, is a purine analog that has been used in the treatment of leukemia and inflammatory bowel disease. This compound has been studied extensively due to its ability to inhibit DNA synthesis and repair, making it a promising candidate for cancer therapy.

Applications De Recherche Scientifique

Inhibitory Effects on SARS Coronavirus Helicase

A study identified a compound structurally similar to the one , demonstrating inhibitory effects against the severe acute respiratory syndrome (SARS) coronavirus helicase. This compound suppressed both ATP hydrolysis and double-stranded DNA unwinding activities, suggesting potential as a SARS coronavirus inhibitor without showing cytotoxicity up to 80 µM concentration (Cho et al., 2015).

Purine Alkaloids from Marine Sources

Research on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa revealed compounds with weak cytotoxicity toward human cancer cell lines. This study highlights the potential of purine derivatives, including those structurally related to "7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione," in contributing to the discovery of new anticancer agents (Qi et al., 2008).

Synthesis and Immunomodulatory Effects

Another study focused on synthesizing novel analogues of naturally occurring purine nucleosides to investigate their immunomodulatory effects. This research indicates the utility of purine derivatives in exploring new therapeutic avenues for enhancing immune responses (Nagahara et al., 1990).

Ionization and Methylation Reactions

Investigation into the ionization and methylation reactions of purine-6,8-diones, including those with structural similarities to the chemical , provided insights into their chemical properties and potential applications in pharmaceutical development (Rahat et al., 1974).

Propriétés

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-6(2)4-5-15-7-8(12-11(15)18)14(3)10(17)13-9(7)16/h6H,4-5H2,1-3H3,(H,12,18)(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEOPOLAQTXBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(NC1=S)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)

![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)

![(1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2609685.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)

![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)